Product packaging for Tert-butyl 1h-indol-5-ylcarbamate(Cat. No.:CAS No. 184031-16-1)

Tert-butyl 1h-indol-5-ylcarbamate

Cat. No.: B068606
CAS No.: 184031-16-1
M. Wt: 232.28 g/mol
InChI Key: VGVLKMYJBZYCIS-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 1H-indol-5-ylcarbamate (CAS 184031-16-1) is a high-purity, Boc-protected indole derivative serving as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. With a molecular formula of C13H16N2O2 and a molecular weight of 232.28 g/mol, this compound is characterized as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . Research Applications This compound is primarily valued as a protected aniline derivative of the 5-aminoindole scaffold. The 5-aminoindole structure is a privileged motif in medicinal chemistry, making this Boc-carbamate a crucial precursor in the synthesis of more complex, biologically active molecules. Its primary research application lies in its use as a versatile building block for the exploration of novel pharmacologically active compounds . Specifications & Safety * Purity: ≥98% * MDL Number: MFCD04114771 * Hazard Statements: H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation . * Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Important Notice: This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B068606 Tert-butyl 1h-indol-5-ylcarbamate CAS No. 184031-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1H-indol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVLKMYJBZYCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466557
Record name 5-N-Boc-amino-1H-indole
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Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184031-16-1
Record name 5-N-Boc-amino-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 184031-16-1
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Synthetic Strategies for Indole Carbamate Derivatives

Classical and Modern Indole (B1671886) Ring Synthesis Approaches

The assembly of the indole core is a central theme in heterocyclic chemistry, with numerous strategies developed to afford this important structural motif. openmedicinalchemistryjournal.combohrium.com

Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely used methods for preparing indoles. byjus.comtestbook.comnumberanalytics.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comjk-sci.com

The mechanism proceeds through several key steps:

Phenylhydrazone Formation : Reaction between a phenylhydrazine and a carbonyl compound.

Tautomerization : The phenylhydrazone isomerizes to its enamine tautomer. numberanalytics.com

testbook.comtestbook.com-Sigmatropic Rearrangement : The protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the N-N bond. byjus.comwikipedia.org

Aromatization and Cyclization : The resulting di-imine rearomatizes, and subsequent intramolecular attack by the nucleophilic amine forms an aminoindoline intermediate. byjus.com

Elimination : Finally, the elimination of an ammonia (B1221849) molecule under acidic conditions yields the aromatic indole ring. wikipedia.org

The reaction can be catalyzed by a range of Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride and boron trifluoride. testbook.comwikipedia.org A significant modern variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, thereby expanding the reaction's scope. wikipedia.org

Table 1: Overview of Fischer Indole Synthesis

FeatureDescription
Reactants Phenylhydrazine (or derivative) and an aldehyde or ketone. jk-sci.com
Catalysts Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃). testbook.comwikipedia.org
Key Intermediate Phenylhydrazone, which tautomerizes to an enamine. byjus.comnumberanalytics.com
Core Mechanism testbook.comtestbook.com-Sigmatropic rearrangement. byjus.comwikipedia.org
Modern Variation Palladium-catalyzed formation of the hydrazone intermediate (Buchwald modification). wikipedia.org

In recent decades, transition metal catalysis has emerged as a powerful and efficient tool for constructing the indole nucleus, often with high selectivity and functional group tolerance. researchgate.netarabjchem.org These methods provide alternatives to classical syntheses which sometimes require harsh conditions. arabjchem.org

Palladium, rhodium, and cobalt are commonly employed metals in these transformations. mdpi.com Key strategies include:

Cyclization of 2-Alkynylanilines : This is a versatile method where 2-alkynylanilines, readily prepared via Sonogashira coupling, undergo intramolecular cyclization to form indoles. thieme-connect.comthieme-connect.com

Cross-Dehydrogenative Coupling (CDC) : Intramolecular CDC of ortho-alkenylanilines, catalyzed by metals like cobalt(III), provides a direct route to the indole ring. mdpi.com

C-H Activation/Annulation : Palladium-catalyzed C-H amination of aryl enamines or oxidative annulation of anilines with alkynes are modern approaches that form the pyrrole (B145914) ring of the indole structure through multiple C-C and C-N bond formations in a single pot. indianchemicalsociety.comresearchgate.net

These catalytic cycles often involve steps like oxidative addition, migratory insertion, and reductive elimination, allowing for the construction of highly substituted indoles under relatively mild conditions. arabjchem.orgmdpi.com

Table 2: Selected Transition Metal-Catalyzed Indole Syntheses

MethodCatalyst ExampleStarting MaterialsKey Feature
Alkyne-Aniline AnnulationPalladium (Pd)2-Haloanilines and terminal alkynesOne-pot Sonogashira coupling and cyclization. thieme-connect.com
Cross-Dehydrogenative CouplingCobalt (Co)ortho-AlkenylanilinesIntramolecular C-H/N-H annulation. mdpi.com
Oxidative AnnulationPalladium (Pd)N-Ts-anilines and styrenesDouble C-H activation with O₂ as the oxidant. mdpi.com

While most indole syntheses involve forming the five-membered pyrrole ring onto a pre-existing benzene (B151609) ring, it is also possible to construct the indole core by building the benzene ring onto a pyrrole precursor. These "back-to-front" strategies are less common but offer unique synthetic pathways. researchgate.net

One such approach involves the annulation of functionalized pyrroles. For example, methods have been developed for the synthesis of indole-substituted pyrroles through multicomponent reactions, demonstrating the fusion of these two important heterocyclic systems. acs.org Transition metal-catalyzed C-H functionalization can also be applied to pyrrole derivatives, allowing for regioselective alkylation or arylation at the C-H bond adjacent to the nitrogen, which can be a step towards building the fused aromatic ring. tohoku.ac.jporganic-chemistry.org

Specific Methodologies for Tert-butyl 1H-indol-5-ylcarbamate Synthesis

The synthesis of the title compound, this compound, requires the introduction of a tert-butoxycarbonylamino (carbamate) group at the C-5 position of the indole ring. A highly effective and regioselective method involves a palladium-catalyzed cross-coupling reaction on a pre-functionalized indole intermediate.

A key intermediate for this synthesis is N-Boc-5-bromoindole (tert-butyl 5-bromoindole-1-carboxylate). medchemexpress.comsigmaaldrich.com This compound has the indole nitrogen protected by a tert-butoxycarbonyl (Boc) group and a bromine atom at the C-5 position, which serves as a handle for the subsequent coupling reaction. The Boc protecting group enhances solubility and modulates the reactivity of the indole ring, while the bromo substituent is ideal for palladium-catalyzed cross-coupling reactions. nih.gov

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide range of amine nucleophiles. libretexts.org

In the synthesis of this compound, the crucial step is the Buchwald-Hartwig amination of N-Boc-5-bromoindole with tert-butyl carbamate (B1207046) . medchemexpress.com The reaction couples the nitrogen atom of the carbamate with the C-5 position of the indole ring.

The general reaction is as follows:

Substrates : N-Boc-5-bromoindole and tert-butyl carbamate.

Catalyst System : A palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., XPhos, t-BuXPhos). nih.govresearchgate.net

Base : A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the carbamate. researchgate.net

Solvent : Anhydrous, non-polar aprotic solvents like toluene (B28343) or 1,4-dioxane (B91453) are typically used. libretexts.orgresearchgate.net

The reaction proceeds via a catalytic cycle involving the oxidative addition of the Pd(0) catalyst to the C-Br bond of the indole, followed by coordination of the deprotonated carbamate to the palladium center and subsequent reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. libretexts.org This methodology provides a direct and high-yielding route to the di-Boc protected 5-aminoindole (B14826) derivative, which can then be selectively deprotected if necessary. medchemexpress.com

Table 3: Synthesis of this compound via Buchwald-Hartwig Amination

ComponentRole/Compound Name
Aryl Halide N-Boc-5-bromoindole
Amine Source tert-Butyl carbamate
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Ligand Biaryl phosphine ligands (e.g., XPhos)
Base Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
Solvent 1,4-Dioxane or Toluene
Product tert-Butyl 5-(tert-butoxycarbonylamino)-1H-indole-1-carboxylate

Synthetic Routes via N-Boc-5-bromoindole Intermediates

Palladium-Catalyzed Cross-Coupling Strategies for 5-Substituted Indoles

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a powerful tool for the synthesis of 5-substituted indoles. The Buchwald-Hartwig amination, in particular, stands out as a versatile and widely adopted method for the synthesis of aryl amines from aryl halides. wikipedia.orgyoutube.com This reaction has been successfully applied to the amination of five-membered heterocyclic halides, including indole derivatives. acs.org

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. Subsequent association of the amine, deprotonation by a base, and reductive elimination yields the desired arylamine and regenerates the active palladium(0) catalyst. wikipedia.orgyoutube.com The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos significantly enhancing reaction efficiency and scope. youtube.com

In the context of synthesizing 5-aminoindole precursors for carbamates, the Buchwald-Hartwig amination of 5-haloindoles offers a direct route. For instance, the coupling of a 5-bromoindole (B119039) with an appropriate amine or ammonia equivalent in the presence of a palladium catalyst and a suitable base can furnish 5-aminoindole. nih.gov This intermediate can then be further functionalized to the desired carbamate. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, must be carefully optimized to achieve high yields and avoid side reactions. acs.org

Table 1: Key Features of Palladium-Catalyzed Amination for 5-Substituted Indoles

FeatureDescriptionKey References
Reaction Type Buchwald-Hartwig Amination wikipedia.org, youtube.com
Reactants 5-Haloindole (e.g., 5-bromoindole), Amine or Ammonia Equivalent acs.org, nih.gov
Catalyst Palladium(0) complex, often generated in situ wikipedia.org
Ligands Bulky, electron-rich phosphines (e.g., XPhos, SPhos) youtube.com
Base Strong, non-nucleophilic bases (e.g., NaOtBu) acs.org
Key Transformation Formation of a C-N bond at the 5-position of the indole ring wikipedia.org

Direct Carbamoylation and Related Amine Functionalizations

Direct carbamoylation methods provide an alternative and often more convergent approach to the synthesis of indole carbamates. These methods aim to introduce the carbamoyl (B1232498) group directly onto the indole nitrogen or an amino group at a specific position.

One innovative approach is the nickel/photoredox-catalyzed direct carbamoylation of (hetero)aryl bromides. nih.govresearchgate.net This method utilizes a dual catalytic system to generate carbamoyl radicals from readily available precursors, which then couple with the aryl bromide. nih.gov This strategy is notable for its mild reaction conditions, proceeding at ambient temperature, and its tolerance of a wide range of functional groups. nih.govresearchgate.net For the synthesis of this compound, this would involve the direct coupling of a 5-bromoindole with a source of the tert-butoxycarbonylaminyl radical.

Another relevant transformation is palladium-catalyzed aminocarbonylation. nih.gov This reaction introduces both a carbonyl group and an amino group in a single step, typically using carbon monoxide and an amine as the reagents. While often used to synthesize amides from aryl halides, modifications of this methodology could be envisioned for the construction of carbamate functionalities.

Synthesis of Boc-Protected Aminoindoles at the 5-Position

The synthesis of this compound often proceeds through the preparation and protection of 5-aminoindole. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

A key intermediate in this process is 1-Boc-5-aminoindole. chemimpex.comnih.govamericanelements.com This compound features a Boc group on the indole nitrogen, which can influence the reactivity of the indole ring and protect the N-H bond during subsequent transformations. The synthesis of 1-Boc-5-aminoindole can be achieved through various routes, often starting from 5-nitroindole.

The synthesis of di-Boc-protected 5-aminoindole can be accomplished via a Buchwald-Hartwig amination of N-Boc-5-bromoindole with tert-butyl carbamate. medchemexpress.com This highlights the utility of palladium-catalyzed methods in the synthesis of protected aminoindoles. The synthesis of tert-butyl esters of indole-5-carboxylic acid has also been reported, which can be a precursor to other 5-substituted indoles. researchgate.net

Table 2: Properties of Key Boc-Protected Aminoindole Intermediates

CompoundChemical FormulaMolecular Weight ( g/mol )IUPAC NameKey References
1-Boc-5-aminoindoleC₁₃H₁₆N₂O₂232.28tert-butyl 5-aminoindole-1-carboxylate nih.gov, americanelements.com
This compoundC₁₃H₁₆N₂O₂232.28tert-butyl N-(1H-indol-5-yl)carbamate echemi.com

Innovative Synthetic Paradigms for Indole Carbamates

The quest for more efficient, sustainable, and scalable synthetic methods has led to the exploration of innovative paradigms for the synthesis of indole derivatives. These approaches often leverage novel activation modes and process technologies to overcome the limitations of traditional methods.

Electrochemical Catalysis in Indole Formation

Electrochemical synthesis has emerged as a powerful and environmentally friendly tool in organic chemistry. researchgate.net By using electricity as a "traceless" reagent, electrochemical methods can often avoid the use of stoichiometric chemical oxidants or reductants, leading to cleaner reaction profiles and reduced waste. researchgate.net

Several electrochemical strategies have been developed for the synthesis of the indole nucleus itself. researchgate.netorganic-chemistry.org These include the intramolecular cyclization of 2-vinylanilines and the annulation of anilines with various coupling partners. organic-chemistry.orgrsc.org For instance, an iodine-mediated electrochemical method has been reported for the construction of indoles from 2-vinylanilines. rsc.org The electrochemical iodoamination of indoles with unactivated amines has also been demonstrated, offering a direct route to functionalized indole derivatives. acs.org Such methods could be adapted for the synthesis of precursors to this compound.

Application of Green Chemistry Principles to Indole Derivative Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. researchgate.net For indole synthesis, this has translated into the development of methods that utilize greener solvents, catalysts, and energy sources. beilstein-journals.orgtandfonline.comtandfonline.com

Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields in the synthesis of various indole derivatives. tandfonline.comtandfonline.com The use of water as a solvent, nanocatalysts, and solvent-free reaction conditions are other key aspects of green approaches to indole synthesis. researchgate.netbeilstein-journals.org For example, the synthesis of bis(indolyl)methanes, which are structurally related to substituted indoles, has been achieved under solvent-free conditions using a variety of catalysts. beilstein-journals.org The development of sustainable multicomponent reactions for indole synthesis further exemplifies the application of green chemistry principles, offering mild, metal-free, and atom-economical routes to these important heterocycles. rsc.org

Automated and High-Throughput Synthesis Platforms

The need to rapidly explore chemical space and identify new drug candidates has driven the development of automated and high-throughput synthesis platforms. nih.govresearchgate.net These platforms enable the rapid synthesis and screening of large libraries of compounds, accelerating the drug discovery process. nih.govnih.gov

Acoustic Droplet Ejection (ADE) technology has been utilized for the automated and miniaturized synthesis of indole derivatives on a nanomole scale. nih.govrsc.orgnih.govrsc.org This technology allows for the precise dispensing of nanoliter droplets of reagents, enabling the rapid screening of reaction conditions and the generation of diverse compound libraries in a resource-efficient manner. nih.govrsc.org Such platforms are well-suited for the synthesis of libraries of substituted indoles, including derivatives of this compound, for biological screening. nih.govsigmaaldrich.com The on-DNA synthesis of multisubstituted indoles is another cutting-edge approach that facilitates the creation of vast DNA-encoded libraries for drug discovery. acs.org

Cascade Reactions and Multicomponent Coupling Strategies

The synthesis of complex molecules like indole carbamates is greatly enhanced by strategies that build molecular complexity in a single step. Cascade reactions, where multiple bond-forming events occur sequentially in one pot, and multicomponent reactions (MCRs), which combine three or more starting materials at once, are powerful tools for this purpose. rsc.orgresearchgate.net These methods are prized for their efficiency, atom economy, and ability to avoid the isolation and purification of intermediate compounds. researchgate.net

Cascade Reactions:

Cascade (or domino) reactions are instrumental in rapidly assembling the polycyclic indole core. rsc.orgresearchgate.net For instance, a cascade sequence might be initiated by an intermolecular reaction that forms an intermediate poised for a subsequent intramolecular cyclization to form the indole ring. nih.gov Strategies involving the reaction of nitrones and allenes can lead to various indole derivatives through complex cascade pathways, where the final product is influenced by substrate functionalization and reaction conditions. acs.org While a direct single-cascade synthesis of this compound is not prominently documented, these principles are applied to create substituted indole precursors. A hypothetical cascade could involve the formation of a substituted aniline (B41778) derivative that then undergoes an in-situ cyclization and subsequent carbamoylation.

Multicomponent Coupling Strategies:

Multicomponent reactions are particularly well-suited for generating libraries of substituted indoles. arkat-usa.orgnih.gov The Ugi and Petasis reactions, for example, are MCRs that have been adapted for indole chemistry. arkat-usa.org A notable general method for carbamate synthesis involves a three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.org This approach, often facilitated by a cesium carbonate base and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide, provides a direct and mild route to carbamates. organic-chemistry.org

Another powerful MCR approach involves an initial Ugi four-component reaction (U-4CR) of an aniline, an aldehyde (like glyoxal (B1671930) dimethyl acetal), formic acid, and an isocyanide. rug.nl The resulting adduct can then undergo an acid-catalyzed cyclization to yield a multi-substituted indole-2-carboxamide derivative. rug.nl By choosing a 4-amino-substituted aniline as the starting material, this strategy could be adapted to install the necessary amine functionality at the C5 position, which could then be converted to the tert-butyl carbamate.

Table 1: Overview of Multicomponent Reactions in Indole Synthesis
Reaction NameComponentsKey FeaturesPotential for Carbamate Synthesis
Ugi ReactionAldehyde, Amine, Carboxylic Acid, IsocyanideCreates α-acylamino amides. Versatile and atom-economical. arkat-usa.orgrug.nlCan be used to build the indole backbone from a substituted aniline, with the resulting functional groups modified to yield the target carbamate.
Three-Component Carbamate SynthesisAmine, CO₂, Alkyl HalideDirect formation of carbamates under mild conditions, avoiding hazardous reagents like phosgene. organic-chemistry.orgDirectly applicable by using 5-aminoindole as the amine component.
Petasis ReactionAmine, Aldehyde, Boronic AcidForms substituted amines. Often used for creating complex side chains. arkat-usa.orgLess direct, but could be used to synthesize a precursor amine which is then cyclized and functionalized.
Mannich ReactionIndole, Aldehyde, AmineTypically functionalizes the C3 position of indole to produce gramine (B1672134) derivatives. arkat-usa.orgPrimarily for C3-functionalization, not directly suitable for the C5 isomer but relevant for comparative synthesis.

Chemoselective and Regioselective Synthetic Control for Indole Carbamates

Achieving selectivity is a paramount challenge in indole chemistry due to the presence of multiple reactive sites (N1, C2, C3, and C4-C7 on the benzene ring). Chemoselectivity involves differentiating between various functional groups, while regioselectivity concerns controlling the position of functionalization on the indole scaffold.

Regioselectivity:

The functionalization of the indole core is electronically biased. The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and susceptible to electrophilic attack. The C2 position is the next most reactive site within the heterocycle. Directing reactions to the benzene portion (C4-C7) is significantly more challenging and often requires specialized strategies. nih.gov

To synthesize this compound, the functional group must be installed regioselectively at the C5 position. Common strategies to achieve this include:

Use of Pre-functionalized Precursors: The most straightforward method is to begin with a benzene derivative that already contains the desired functionality at the correct position. For instance, a Fischer, Bischler, or Reissert indole synthesis can be performed using a 4-substituted aniline (e.g., 4-nitrophenylhydrazine (B89600) or p-phenylenediamine (B122844) derivative). The indole ring is constructed around this pre-functionalized core, ensuring the substituent ends up at the C5 position. The existing nitro or amino group is then converted to the tert-butyl carbamate.

Directed C-H Functionalization: More advanced methods involve the direct functionalization of the indole C-H bonds. To overcome the inherent reactivity of the C2 and C3 positions, a directing group (DG) is often temporarily installed on the indole nitrogen (N1). This DG coordinates to a metal catalyst (e.g., Palladium, Rhodium) and directs the C-H activation to a specific ortho-position on the benzene ring. nih.gov For example, a pivaloyl group at C3 can direct arylation to the C4 position, while a P(O)tBu₂ group on the nitrogen can direct reactions to C7. nih.gov While a specific DG for exclusive C5 functionalization is less common, this approach highlights the modern strategies used to control regioselectivity.

Chemoselectivity:

Chemoselectivity is crucial when the indole molecule contains multiple reactive groups. In the synthesis of this compound from 5-aminoindole, the key step is the reaction of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction must be selective for the C5-amino group over the indole nitrogen (N1-H). Typically, the C5-amino group is more nucleophilic than the N1-H, especially under basic conditions, allowing for selective N-acylation. Furthermore, the Boc-protecting group is stable under various conditions but can be removed with acid, making it a versatile tool in multi-step synthesis.

Table 2: Strategies for Regiocontrol in Indole Functionalization
StrategyDescriptionTarget PositionExample
Classical Synthesis (e.g., Fischer)Uses a pre-functionalized phenylhydrazine to build the indole ring. Regiochemistry is locked in from the start.C4, C5, C6, C7Using 4-aminophenylhydrazine to synthesize a 5-aminoindole precursor.
Directed C-H FunctionalizationA directing group on N1 or C3 guides a metal catalyst to a specific C-H bond on the benzene ring. nih.govC4, C6, C7An N-P(O)tBu₂ group directs arylation to the C7 position. nih.gov
Electrophilic SubstitutionReaction with an electrophile, which inherently favors the most electron-rich position.C3Nitration of an N-protected indole, which primarily occurs at C3. nih.gov

Comparative Synthesis of Positional Isomers and Related Indole Carbamates (e.g., at C3, C7)

The strategies required to synthesize positional isomers of tert-butyl indolylcarbamate differ significantly based on the inherent reactivity of the target position on the indole ring. A comparison between the synthesis of the C5, C3, and C7 isomers illustrates these challenges.

This compound (C5-Isomer): As discussed, the synthesis typically relies on building the indole ring from a pre-functionalized benzene precursor, such as 4-nitrophenylhydrazine, followed by reduction of the nitro group to an amine and subsequent protection with Boc₂O. This classical approach circumvents the challenges of direct C-H functionalization on the indole benzene ring.

tert-Butyl 1H-indol-3-ylcarbamate (C3-Isomer): The C3 position is the most nucleophilic site, making it relatively easy to functionalize. The synthesis of a C3-carbamate often proceeds through an intermediate where a functional group is first installed at C3.

Via Curtius Rearrangement: A common route involves starting with indole-3-carboxylic acid or indole-3-acetic acid. The carboxylic acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement upon heating to form an isocyanate. Trapping this isocyanate with tert-butanol (B103910) directly yields the C3-carbamate.

Via Mannich Reaction: The Mannich reaction can introduce an aminomethyl group at the C3 position, yielding a gramine derivative. arkat-usa.org This can be further elaborated into the desired carbamate.

Direct Amination: Direct amination at the C3 position followed by protection is also a viable, though less common, route.

tert-Butyl 1H-indol-7-ylcarbamate (C7-Isomer): The C7 position is sterically hindered by the adjacent pyrrole ring and is the most difficult to functionalize directly. Its synthesis demands more advanced techniques:

Directed C-H Functionalization: This is the most modern approach. A removable directing group on the indole nitrogen, such as a picolinamide (B142947) or a phosphine oxide group, can chelate to a transition metal catalyst and direct C-H activation specifically to the C7 position. nih.govnih.gov Once the C7 position is functionalized (e.g., aminated or halogenated), the directing group is removed, and the functional handle is converted to the carbamate.

Table 3: Comparative Synthetic Approaches for Indole Carbamate Isomers
IsomerKey Synthetic StrategyRationaleCommon Starting Material
C5-CarbamateClassical indole synthesis (e.g., Fischer, Reissert)Leverages readily available 4-substituted anilines to ensure regiocontrol.4-Nitrophenylhydrazine or p-Phenylenediamine
C3-CarbamateFunctionalization of a C3-acid via Curtius rearrangement or electrophilic substitution.Exploits the high intrinsic nucleophilicity and reactivity of the C3 position. chemicalbook.comIndole-3-carboxylic acid
C7-CarbamateDirected C-H activation or multi-step synthesis from a 2,6-disubstituted aniline.Overcomes the low reactivity and steric hindrance of the C7 position. nih.govnih.govN-protected indole (for C-H activation) or 2-Amino-3-nitro-derivative (for classical synthesis)

Chemical Transformations and Reactivity Profiles of Tert Butyl 1h Indol 5 Ylcarbamate Analogues

Functionalization of the Indole (B1671886) Nucleus at the 5-Position

The 5-position of the indole ring in tert-butyl 1H-indol-5-ylcarbamate analogues is a key site for introducing chemical diversity. The amino group, protected as a carbamate (B1207046), directs various synthetic transformations.

Electrophilic aromatic substitution on the indole ring is a fundamental reaction. While the C3 position is generally the most reactive towards electrophiles, substitution at the C5 position can be achieved, particularly when other positions are blocked or under specific reaction conditions. chemcess.comwikipedia.org For instance, nitration of certain indole derivatives in strongly acidic media can lead to substitution at the 5-position. chemcess.com

Furthermore, the 5-amino group itself, once deprotected from the carbamate, serves as a handle for a variety of functionalization reactions. For example, it can be diazotized and subsequently converted to a range of other functional groups. The synthesis of various 5-substituted indoles, such as 5-bromoindole (B119039) and 5-nitroindole, highlights the utility of this position in creating precursors for pharmaceutical targets. luc.edu These derivatives have been instrumental in developing serotonin (B10506) antagonists and peptidoleukotriene antagonists. luc.edu

Reactivity and Derivatization of the Carbamate Moiety

The tert-butoxycarbonyl (Boc) carbamate group is not merely a protecting group but also an active participant in the chemical transformations of this compound analogues. Its reactivity allows for both its removal to liberate the free amine and its conversion into other important functional groups.

Protection and Deprotection Strategies (e.g., tert-butoxycarbonyl group manipulation)

The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. jk-sci.com The protection of 5-aminoindole (B14826) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) yields this compound, a stable and soluble intermediate. chemimpex.comjk-sci.com

Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.com This process involves protonation of the protected amine, leading to the formation of a t-butyl cation and a carbamic acid, which then decarboxylates to yield the free 5-aminoindole. jk-sci.com Milder, non-acidic methods for Boc deprotection have also been developed, such as an addition-elimination strategy using nucleophilic primary amines, which is beneficial for acid-sensitive substrates. tntech.edu

Reaction Reagents and Conditions Product Notes
Boc Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA), Solvent (e.g., THF)N-Boc protected amineA common method for protecting primary and secondary amines. jk-sci.com
Boc Deprotection (Acidic) Strong organic acid (e.g., TFA), Solvent (e.g., DCM)Primary or secondary amineWidely used due to its efficiency. jk-sci.com
Boc Deprotection (Mild) Nucleophilic primary amine (e.g., 3-methoxypropylamine)Primary or secondary amineSuitable for acid-sensitive heterocycles. tntech.edu

Conversion to Other Amide or Urea Derivatives

The carbamate functionality can be directly converted into other valuable functional groups, such as ureas and other amides, bypassing the need for deprotection and subsequent reaction steps. This direct conversion represents a more atom- and step-economical approach.

The transformation of carbamates to ureas can be achieved using various reagents and conditions. One method involves the use of aluminum amide complexes, which allows for the synthesis of bi-, tri-, and even tetra-substituted ureas from carbamate-protected primary or secondary amines. researchgate.netorganic-chemistry.org This reaction is often performed by treating the carbamate with an amine in the presence of trimethylaluminum. organic-chemistry.org A notable aspect of this method is the observed reactivity trend, where methyl and benzyl (B1604629) carbamates can be selectively reacted in the presence of tert-butyl carbamates. researchgate.netorganic-chemistry.org Zirconium(IV)-catalyzed exchange processes also provide a pathway for the direct conversion of carbamates to ureas, often under microwave irradiation. acs.org

Starting Material Reagents and Conditions Product Key Features
CarbamateAmine, TrimethylaluminumUreaDirect conversion, suitable for various substitution patterns. organic-chemistry.org
CarbamateAmine, Zr(Ot-Bu)₄, MeHYQ, MicrowaveUreaZirconium-catalyzed, often performed without solvent. acs.org
N-Alloc-, N-Cbz-, N-Boc-protected aminesDABAL-Me₃UreaDirect conversion of various carbamates to ureas. researchgate.net

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to indole derivatives. This compound analogues, particularly those bearing a halogen at a specific position, are excellent substrates for these transformations.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key reaction. organic-chemistry.orgwikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org For instance, 5-bromoindole derivatives can be coupled with various alkynes to introduce new carbon frameworks at the 5-position. researchgate.net This methodology has been used to diversify halotryptophans and create novel biomolecules. researchgate.net

The Suzuki-Miyaura coupling is another cornerstone of cross-coupling chemistry, forming a carbon-carbon bond between an organoboron compound and an aryl or vinyl halide. This reaction has also been applied to bromotryptophan derivatives to synthesize arylated indole-containing biomolecules. researchgate.net

These cross-coupling reactions provide a modular approach to synthesizing complex indole derivatives with a wide range of substituents, which is invaluable for creating libraries of compounds for biological screening.

Intramolecular Cyclization and Annulation Reactions involving Indole Carbamate Precursors

Intramolecular reactions of appropriately substituted indole carbamate precursors offer an elegant and efficient strategy for the construction of fused heterocyclic systems. These reactions often proceed with high regioselectivity and stereoselectivity, leading to complex polycyclic architectures.

One notable example is the copper(I)-catalyzed intramolecular cyclization of ene-carbamates to synthesize indoles and related heterocycles. researchgate.net This process can be part of a tandem reaction sequence, starting from primary amines and α-(o-haloaryl)ketones or aldehydes, to build the indole core. researchgate.net Palladium-catalyzed intramolecular cyclizations are also prevalent. For example, the cyclization of aniline-tethered alkynyl cyclohexadienones can yield cyclohexanone-fused tetrahydropyrano[3,4-b]indoles. mdpi.com

Furthermore, radical-initiated cyclizations provide another avenue to fused systems. A photo-induced reductive Heck cyclization of N-(2-chlorobenzoyl)indole derivatives has been shown to produce polycyclic indolinyl compounds through an intramolecular radical cyclization pathway. nih.gov Another approach involves the intramolecular addition of a carbamoyl (B1232498) radical onto an aromatic ring to construct spiro-cyclohexadiene oxindoles. acs.org

Directed C-H Activation/Functionalization on Indole Scaffolds

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles, avoiding the need for pre-functionalized starting materials. nih.govnih.govrsc.org The carbamate group, or other directing groups installed on the indole scaffold, can play a crucial role in controlling the regioselectivity of these reactions.

While the C2 and C3 positions of the indole ring are inherently more reactive, transition-metal-catalyzed C-H activation allows for the functionalization of the less reactive C4–C7 positions on the benzenoid ring. nih.govnih.gov Various transition metals, including palladium, rhodium, iridium, and ruthenium, have been employed for this purpose. acs.org

Ruthenium-catalyzed C-H functionalization has proven particularly versatile. For example, a carbamoyl group at the N1 position of indole can direct the C2-alkenylation with 7-azabenzonorbornadienes. rsc.org Similarly, a dimethylcarbamoyl group at N1 can direct the synthesis of 2-(1-amino-1,2-dihydronaphthalen-2-yl)indoles. rsc.orgrsc.org In other instances, directing groups at other positions can steer the functionalization to different sites. For example, a carboxyl group at the C5 position can direct C4 and C6 arylation. mdpi.com The choice of directing group and metal catalyst is therefore critical in achieving the desired regioselectivity for C-H functionalization on the indole scaffold. acs.orgacs.org

Catalyst System Directing Group Position Functionalized Type of Functionalization
[Ru(p-cymene)Cl₂]₂, Cu(OAc)₂, AgSbF₆1-CarbamoylC2Alkenylation rsc.org
Ruthenium catalystCarboxyl at C5C4, C6Arylation mdpi.com
Palladium catalystN-P(O)tBu₂C7Arylation nih.gov
Copper catalystN-P(O)tBu₂C6Arylation nih.gov
Palladium catalystPivaloyl at C3C4, C5Arylation nih.gov

Advanced Spectroscopic and Analytical Characterization of Indole Carbamates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement within a molecule. For tert-butyl 1H-indol-5-ylcarbamate, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides a map of the proton environments within the molecule. The characteristic signals for the tert-butyl group, a singlet integrating to nine protons, is typically observed in the upfield region of the spectrum. The aromatic protons on the indole (B1671886) ring exhibit distinct chemical shifts and coupling patterns that are indicative of their positions. Furthermore, the protons of the N-H groups of the indole and the carbamate (B1207046) will also present characteristic signals.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Indole N-H~11.45singlet
Aromatic CH6.84-8.25multiplet
Carbamate N-H~6.42broad singlet
tert-butyl CH₃~1.51singlet

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The carbonyl carbon of the carbamate group is a key diagnostic signal, typically appearing in the downfield region of the spectrum. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups also have characteristic chemical shifts. The aromatic carbons of the indole ring will appear in the appropriate region, with their specific shifts influenced by the substituents.

Carbon Chemical Shift (ppm)
Carbonyl (C=O)~153
Aromatic C103-143
tert-butyl (quaternary)~80
tert-butyl (CH₃)~28

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Techniques such as FTIR and FDIR spectroscopy provide valuable insights into the vibrational modes of the chemical bonds within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals the characteristic vibrational frequencies of its functional groups. The N-H stretching vibrations of the indole and carbamate groups are typically observed as distinct bands in the region of 3200-3450 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the carbamate is a strong, sharp absorption band usually found in the range of 1639-1681 cm⁻¹. researchgate.net Other characteristic peaks include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, as well as C-N stretching and N-H bending vibrations.

Functional Group Vibrational Frequency (cm⁻¹)
N-H Stretch (Indole & Carbamate)3200-3450
C-H Stretch (Aromatic & Aliphatic)2960-3050
C=O Stretch (Carbamate)1639-1681

Fluorescence-Dip Infrared (FDIR) Spectroscopy for N-H Stretching Frequencies

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. For this compound, with a molecular formula of C₁₃H₁₆N₂O₂, the expected monoisotopic mass is approximately 232.12 g/mol . echemi.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. Techniques such as electrospray ionization (ESI) are often used to generate the molecular ion, which can be observed as [M+H]⁺ or [M+Na]⁺ adducts. The fragmentation pattern can provide further confirmation of the structure, for example, by showing the loss of the tert-butyl group or other characteristic fragments.

Ion m/z (mass-to-charge ratio)
[M]⁺~232.12
[M+H]⁺~233.13
[M+Na]⁺~255.11

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical tool for characterizing polar and thermally labile compounds like this compound, as it generates ions directly from a liquid phase. researchgate.net This soft ionization technique typically yields protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. koreascience.kr For this compound (C₁₃H₁₆N₂O₂), with a molecular weight of approximately 232.28 g/mol , the expected mass-to-charge ratios (m/z) for these ions can be precisely calculated. echemi.com

In the positive-ion mode, the primary ion observed would be the protonated molecule at m/z 233.29. It is also common to observe the sodium adduct at m/z 255.27. koreascience.kr Studies on related indole and carbamate compounds show that ESI-MS can sometimes lead to competing ionization processes, potentially forming radical cations (M⁺•) alongside the protonated molecules, depending on the specific operating parameters. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, which helps confirm the structure. For carbamates, characteristic fragmentation patterns often involve the loss of the carbamate functional group. koreascience.kr

Table 1: Predicted ESI-MS Ions for this compound

Ion Species Formula Calculated m/z Notes
Protonated Molecule [C₁₃H₁₆N₂O₂ + H]⁺ 233.29 The most expected ion in positive mode ESI. nih.gov
Sodium Adduct [C₁₃H₁₆N₂O₂ + Na]⁺ 255.27 Commonly observed, especially with sodium salts present. koreascience.kr

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is dominated by the indole chromophore. The UV-Vis spectrum of indole and its derivatives typically displays distinct absorption bands corresponding to electronic transitions between molecular orbitals. nih.gov These are commonly identified as the ¹Lₐ and ¹Lₑ transitions, which appear in the 260–310 nm range, and the more intense ¹Bₐ and ¹Bₑ transitions in the 200–230 nm region. nih.gov

For the parent indole molecule, the maximum absorbance (λₘₐₓ) is around 270 nm. acs.org Substituents on the indole ring can cause shifts in these absorption bands. Benzene (B151609) ring substitutions, such as the carbamate group at the 5-position, are known to lift the degeneracy of the ¹Lₐ and ¹Lₑ states, leading to more resolved spectral features. nih.gov For example, 5-hydroxyindole, a structurally related compound, shows resolved ¹Lₐ and ¹Lₑ transitions. nih.gov Therefore, the spectrum of this compound is expected to show these characteristic indole transitions, modulated by the electronic effects of the 5-ylcarbamate substituent.

Table 2: Typical Electronic Transitions for the Indole Chromophore

Transition Approximate Wavelength Range (nm) Description
¹Lₐ ← ¹A 260 - 290 A π→π* transition, often sensitive to solvent polarity. nih.gov
¹Lₑ ← ¹A 270 - 310 A π→π* transition, typically showing fine vibronic structure. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a compound in its solid state. For this compound, a single-crystal X-ray diffraction analysis would determine precise bond lengths, bond angles, and torsional angles of the molecule. This technique would reveal the planarity of the indole ring system and the conformation of the tert-butyl carbamate substituent relative to the ring.

Table 3: Structural Parameters Determined by X-ray Crystallography

Parameter Information Provided Relevance to this compound
Unit Cell Dimensions Size and shape of the repeating crystal lattice unit. Defines the basic packing structure.
Space Group The symmetry elements of the crystal. Describes the arrangement of molecules in the crystal. nih.gov
Bond Lengths/Angles Precise distances and angles between atoms. Confirms the covalent structure and reveals any strain.
Dihedral Angles Rotation around bonds. Defines the 3D conformation, e.g., the orientation of the carbamate group. nih.gov

Thermal Analysis Techniques (e.g., Thermogravimetry-Differential Thermal Analysis)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are used to characterize the thermal stability and phase behavior of materials. libretexts.org When applied to this compound, these methods provide information on its melting point, decomposition temperature, and the nature of these thermal events.

A typical analysis would involve heating the sample under a controlled atmosphere (e.g., nitrogen or air). libretexts.org The DSC/DTA curve would show an endothermic peak corresponding to the melting of the solid compound. researchgate.net At higher temperatures, the TGA curve would show a significant mass loss, indicating thermal decomposition. researchgate.net For N-tert-butyloxycarbonyl (Boc) protected compounds, decomposition often proceeds via the loss of the tert-butyl group as isobutene and carbon dioxide. Subsequent heating would lead to the degradation of the remaining 5-aminoindole (B14826) structure.

Table 4: Expected Events in Thermal Analysis of this compound

Technique Expected Event Approximate Temperature Range Information Gained
DSC/DTA Endothermic Peak 100 - 200 °C Melting point of the crystalline solid. researchgate.net
TGA First Mass Loss > 150 °C Decomposition of the tert-butyl carbamate group. researchgate.net

Chromatographic Methods for Compound Isolation and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and purity assessment of indole carbamates. taylorfrancis.com Given that many carbamates can be thermally labile, HPLC is often the preferred analytical technique over gas chromatography. taylorfrancis.com

For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective. This typically involves a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, such as a gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. s4science.at Purity is assessed by monitoring the column eluent with a UV detector, set to a wavelength where the indole chromophore absorbs strongly (e.g., ~270-280 nm). The presence of a single, sharp peak in the chromatogram is indicative of a high-purity sample. Coupling HPLC with a mass spectrometer (LC-MS) provides simultaneous separation and mass identification, offering an even higher degree of confidence in peak identification and purity analysis. koreascience.krhpst.cz

Table 5: Typical RP-HPLC Conditions for Analysis of Indole Carbamates

Parameter Typical Setting Purpose
Column C8 or C18, 3-5 µm particle size Stationary phase for separation based on hydrophobicity. s4science.at
Mobile Phase Acetonitrile/Water or Methanol/Water Gradient Elutes compounds from the column; gradient allows for separation of components with varying polarities. hpst.cz
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the separation.
Detection UV Absorbance (e.g., 280 nm) or MS Quantifies and identifies the compound as it elutes. s4science.at

Gas-Phase Spectroscopic Techniques (e.g., Laser-Induced Fluorescence, Resonant Two-Color Two-Photon Ionization Spectroscopy)

Advanced gas-phase spectroscopic techniques can probe the intrinsic electronic and vibrational properties of a molecule, free from solvent interactions. For a molecule like this compound, techniques such as Laser-Induced Fluorescence (LIF) and Resonant Two-Color Two-Photon Ionization (R2PI) spectroscopy, often combined with supersonic jet cooling, can yield highly resolved spectra.

In such an experiment, the molecule is seeded into a carrier gas and expanded into a vacuum, which cools it to very low rotational and vibrational temperatures. A tunable laser excites the molecule to a specific electronic state (the S₁ state for indoles). In LIF, the resulting fluorescence is detected as a function of the laser wavelength. In R2PI, a second laser photon ionizes the molecule from the excited state, and the resulting ions are detected by a mass spectrometer. researchgate.net These methods provide precise measurements of the electronic origin (0-0 band) and the vibrational frequencies in the first excited electronic state (S₁). The resulting spectra can be compared to computational results to assign vibrational modes and understand how the carbamate substituent influences the electronic structure of the indole ring in an isolated environment. mdpi.com

Table 6: Information from Gas-Phase Spectroscopy of Indole Derivatives

Technique Measurement Information Obtained
R2PI Ion signal vs. excitation wavelength Precise energy of the S₁ ← S₀ electronic transition. researchgate.net
LIF Fluorescence vs. excitation wavelength Vibrational frequencies and structure in the S₁ excited state.
Supersonic Jet Cooling N/A Simplifies spectra by eliminating rotational and vibrational "hot bands".

Table of Mentioned Compounds

Compound Name
This compound
5-aminoindole
5-hydroxyindole
Indole
(S)-tert-butyl 1-phenylethylcarbamate
Carbon dioxide
Isobutene
Acetonitrile

Computational and Theoretical Investigations of Indole Carbamate Chemistry

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of indole (B1671886) carbamates. These methods allow for the determination of optimized molecular geometries, vibrational frequencies, and various electronic descriptors.

For instance, DFT calculations using the B3LYP functional with a cc-pVTZ basis set have been successfully applied to characterize indole derivatives. nih.gov Such studies provide a detailed understanding of the molecule's structure and electron distribution. nih.gov Frontier molecular orbital analysis, a common component of DFT studies, helps in understanding the reactivity of carbamates by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a crucial parameter for predicting molecular reactivity.

Furthermore, DFT calculations have been instrumental in elucidating reaction mechanisms. For example, the proposed mechanism for the electrochemical oxidation of carbamates, which involves the formation of an (alkoxycarbonyl)amino radical cation, has been probed using DFT calculations at the M06-2X/6-31+G** level of theory. researchgate.net These computational investigations provide valuable energetic details about intermediates and transition states, offering a more complete picture of the reaction pathway. researchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in Indole Carbamate (B1207046) Studies

DFT FunctionalBasis SetApplication
B3LYPcc-pVTZOptimized structure and electronic properties of indole derivatives nih.gov
M06-2X6-31+G**Probing reaction mechanisms of carbamate oxidation researchgate.net
B3LYP / M06-2XNot SpecifiedDetermining energetics of compounds in carbazole (B46965) formation researchgate.net

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular modeling and docking simulations are indispensable computational techniques for studying the interactions between small molecules like tert-butyl 1H-indol-5-ylcarbamate and biological macromolecules. These methods predict the preferred binding orientation and affinity of a ligand to a receptor, providing insights that are crucial for drug design and development.

Automated docking studies have been performed on various carbamate derivatives to understand their binding modes with enzymes such as butyrylcholinesterase. researchgate.net These simulations calculate binding energies and inhibition constants (Ki), which are valuable for assessing the potential of a compound as an inhibitor. researchgate.net The insights from docking can guide the synthesis of new derivatives with improved activity. researchgate.net

In a study of indole derivatives as potential cyclooxygenase (COX) inhibitors, molecular docking was used to investigate the binding mechanism with bovine serum albumin (BSA). nih.gov The results revealed that the interaction was primarily driven by hydrogen bonding and van der Waals forces, and identified the most probable binding site on the protein. nih.gov Such studies are important as the binding of drugs to serum albumins affects their in-vivo distribution and efficacy. nih.gov

Molecular dynamics (MDS) simulations can further refine the understanding of ligand-protein interactions by analyzing the dynamic behavior of the complex over time. nih.gov This method provides a more realistic representation of the physiological environment and can reveal conformational changes in both the ligand and the protein upon binding. nih.govmdpi.com

Table 2: Examples of Molecular Docking Applications in Indole and Carbamate Research

Compound ClassTarget ProteinKey FindingsReference
CarbamatesButyrylcholinesteraseProvided insights into inhibition binding modes. researchgate.net researchgate.net
Indole derivativeBovine Serum Albumin (BSA)Revealed binding mechanism involving hydrogen bonding and van der Waals forces. nih.gov nih.gov
Indole and carbazole derivativesGluK2 receptorDesigned as non-competitive antagonists, interacting with the transduction domain. researchgate.net researchgate.net
4-nitro-1H-indole-carboxaldehydeRASShowed inhibitory activity, suggesting potential as a lung cancer drug candidate. nih.gov nih.gov

Analysis of Electronic Structure and Amide Resonance in Carbamates

The electronic structure of carbamates is a key determinant of their chemical and physical properties. A significant feature of the carbamate group is amide resonance, which involves the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This resonance contributes to the planarity of the amide bond and influences its rotational barrier.

Theoretical studies have shown that the amide resonance in carbamates is approximately 3-4 kcal/mol lower than in amides. researchgate.net This difference is attributed to steric and electronic perturbations caused by the additional oxygen atom in the carbamate group. researchgate.net The stability of the carbamate moiety arises from the contribution of three possible resonance structures. researchgate.net

Computational methods, such as Natural Resonance Theory (NRT) analysis, have been employed to quantify the contribution of "amide resonance" to the ground-state electronic structures. acs.orgnih.gov These studies have demonstrated a strong correlation between the ground-state resonance weights and the C-N rotational barriers, which can span a wide range of energies. acs.orgnih.gov The analysis of charge differences is consistent with the donation of nitrogen lone pair electrons into the carbonyl π* orbital. acs.orgnih.gov

Computational Studies on Reaction Mechanisms and Regioselectivity

Computational chemistry plays a crucial role in elucidating the mechanisms and predicting the regioselectivity of organic reactions involving indole carbamates. By modeling the potential energy surfaces of reactions, chemists can identify the most likely pathways and understand the factors that control the formation of specific products.

For example, the regioselectivity of indole aryne cycloadditions has been investigated using electronic structure calculations. nih.gov These studies have shown that the regioselectivity can be influenced by the electronic nature of substituents on the reacting partners. nih.gov In some cases, a nearly 1:1 ratio of regioisomeric products is observed, indicating similar activation energies for the competing pathways. nih.gov

DFT calculations have also been used to probe the origin of regioselectivity in the electrochemical oxidation of carbamates. researchgate.net These calculations can help to determine whether the selectivity is controlled by the stability of radical intermediates or the subsequent iminium ions. researchgate.net

Furthermore, computational models are being developed to predict the site- and regioselectivity of a wide range of organic reactions. rsc.org These tools, which are increasingly incorporating machine learning, are becoming invaluable for synthesis planning. rsc.org In the context of palladium-catalyzed oxidative Heck reactions of indoles, computational studies have helped to understand how ligands can be used to control the C3-/C2-selectivity by switching the regioselectivity-determining step. nih.govrsc.org

Free-Energy Perturbation Methods for Stability and Reactivity Predictions

Free-energy perturbation (FEP) is a powerful computational method used to calculate the relative binding affinities of ligands to a protein or the relative stability of different chemical species. FEP simulations involve gradually transforming one molecule into another over a series of steps, allowing for the calculation of the free energy difference between the two states.

This method has been applied to study the relative carbamate stability of a series of amines. researchgate.net By combining gas-phase energies calculated with DFT and solvation energies from Monte Carlo FEP and continuum models, researchers have been able to achieve reasonable agreement with experimental data. researchgate.net Such studies can help to understand the factors that influence carbamate stability, although it is often not attributable to a single molecular characteristic. researchgate.net

FEP calculations are also used to assess the stability of ligand-protein complexes. nih.govresearchgate.net By performing variations in the computational method, such as using different charge models or sizes of the perturbed group, the stability and reliability of the calculated results can be assessed. nih.govresearchgate.net This approach provides a more robust estimate of the uncertainty associated with the predictions. nih.govresearchgate.net

Academic Research Applications and Biological Significance of Indole Carbamate Scaffolds

Indole (B1671886) Carbamates as Versatile Building Blocks in Complex Molecule Synthesis

The chemical structure of tert-butyl 1H-indol-5-ylcarbamate, featuring a reactive yet stable indole core, makes it an exemplary building block in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at other positions of the indole ring. This strategic protection is crucial for multi-step syntheses, preventing unwanted side reactions and enabling chemists to construct complex molecular architectures with high precision.

Researchers utilize indole carbamates as intermediates for creating a diverse array of more complex molecules. For instance, derivatives can be synthesized by condensing tert-butyl 2-aminophenylcarbamate with various carboxylic acids. researchgate.net One specific synthetic route involves the preparation of tert-butyl 2-aminophenylcarbamate from tert-butyl(2-nitrophenyl)carbamate through reduction, which then serves as a key intermediate for further elaboration. researchgate.net Similarly, the synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate (B1207046) has been explored as a potential precursor for biologically active natural products. nih.gov This versatility establishes indole carbamates as foundational materials in the synthetic chemist's toolkit, paving the way for the creation of novel compounds with potential applications in medicine and materials science.

Research in Medicinal Chemistry and Drug Discovery

The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a wide range of biological targets with high affinity. researchgate.netgoogle.com The incorporation of a carbamate group, as seen in this compound, further enhances the drug-like properties of the indole core. This substitution can influence the molecule's solubility, stability, and ability to interact with specific enzymes and receptors. acs.org Consequently, indole carbamate derivatives are extensively investigated in various drug discovery programs. researchgate.netacs.org

Design and Evaluation of Enzyme Inhibitors (e.g., Cholinesterase, MAO)

The indole carbamate scaffold has proven to be a fruitful starting point for the design of potent and selective enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibitors: Monoamine oxidases are enzymes crucial for the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurological disorders. Research has led to the development of novel indole-based inhibitors for human monoamine oxidase B (MAO-B). nih.gov For example, the compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide has been identified as a remarkable MAO-B inhibitor, demonstrating the potential of the 5-aminoindole (B14826) scaffold in this area. nih.gov

Cholinesterase Inhibitors: Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease. The indole structure has been incorporated into the design of new cholinesterase inhibitors. Scientists have synthesized series of inhibitors where an aryl or aromatic heterocycle, including indole derivatives, is linked to an N-benzylpiperidine carboxamide moiety. nih.gov This research highlights the utility of the indole framework in developing new therapeutic agents for neurodegenerative diseases. nih.gov

Xanthine Oxidase (XO) Inhibitors: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibitors are used to treat gout and hyperuricemia. Novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been designed and synthesized based on the indole scaffold. researchgate.net One compound, in particular, showed inhibitory activity against XO that was 22-fold higher than the established drug allopurinol, demonstrating the potential of this indole-based scaffold for developing new anti-gout candidates. researchgate.net

Table 1: Indole-Based Enzyme Inhibitors

Compound Class Target Enzyme Lead Compound Example Potency (IC₅₀) Reference
Indole-based Pyrazine Carboxamides Monoamine Oxidase B (MAO-B) N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide Not specified nih.gov
N-benzylpiperidine Carboxamides Acetylcholinesterase (AChE) 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide 0.41 µM nih.gov
Indole-Isoxazole Carboxylic Acids Xanthine Oxidase (XO) Compound 6c 0.13 µM researchgate.net

Exploration in Neurodegenerative Disease Research

The development of enzyme inhibitors based on the indole carbamate scaffold has direct implications for neurodegenerative disease research. As mentioned, inhibitors of cholinesterase and monoamine oxidase B are established therapeutic strategies for Alzheimer's and Parkinson's disease, respectively. nih.govnih.gov The ability to use the indole core to generate diverse chemical libraries allows researchers to fine-tune the pharmacological properties of these inhibitors, seeking improved efficacy and reduced side effects. The versatility of the indole scaffold continues to make it an attractive platform for discovering new treatments for these debilitating conditions.

Research in Anticancer and Antitumor Agents

The indole scaffold is a prominent feature in many anticancer agents, both natural and synthetic. google.com Derivatives of indole carbamates have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

For instance, novel indole-based sulfonohydrazide derivatives have been synthesized and screened for their in-vitro anticancer activity against breast cancer cell lines. One compound, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, showed promising inhibition of both MCF-7 and MDA-MB-468 cancer cells. Furthermore, this compound was found to be non-toxic to noncancerous cells, indicating selective anticancer activity.

Another study focused on 1-benzyl-5-bromoindolin-2-one derivatives, which were evaluated against breast (MCF-7) and lung (A-549) cancer cell lines. The most active compounds demonstrated significant anticancer activity, with one derivative showing a potent effect on MCF-7 cells by causing cell cycle arrest. These findings underscore the importance of the indole framework in the development of new chemotherapeutic agents.

Table 2: Anticancer Activity of Indole Derivatives

Compound Cancer Cell Line Activity (IC₅₀) Reference
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) MCF-7 (Breast) 13.2 µM
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) MDA-MB-468 (Breast) 8.2 µM
1-benzyl-5-bromo-3-((2-(4-chlorophenyl)thiazol-4-yl)methyleneamino)indolin-2-one (7c) MCF-7 (Breast) 7.17 µM
1-benzyl-5-bromo-3-((2-(4-bromophenyl)thiazol-4-yl)methyleneamino)indolin-2-one (7d) MCF-7 (Breast) 2.93 µM

Investigations into Antimicrobial Activity

The search for new antimicrobial agents is a global health priority, and indole derivatives have shown considerable promise in this area. The indole scaffold is a key component of various compounds with reported antibacterial and antifungal activities.

Research into new indole-1,2,4-triazole conjugates has yielded compounds with good to moderate activity against several Gram-negative bacterial strains. More impressively, these conjugates demonstrated potent antifungal activity, particularly against Candida tropicalis and Candida albicans, with minimum inhibition concentration (MIC) values as low as 2 µg/mL for the most active compounds. The presence of a free N-H in the indole ring was noted as being important for antibacterial activity. These studies highlight the potential of the indole scaffold in designing new and effective treatments for infectious diseases.

Table 3: Antifungal Activity of Indole-1,2,4-Triazole Conjugates

Compound Fungal Strain Activity (MIC)
Most tested compounds Candida tropicalis 2 µg/mL
Compound 6f Candida albicans 2 µg/mL

Data sourced from reference

Applications in Environmental Remediation (e.g., Perfluorinated Compound Degradation)

A novel and significant application of indole derivatives has emerged in the field of environmental remediation, specifically for the degradation of persistent per- and polyfluoroalkyl substances (PFAS). These "forever chemicals" are notoriously difficult to break down.

Recent research has shown that certain indole derivatives can act as a source for photogenerated hydrated electrons (e-aq), which are highly reactive species capable of reductively defluorinating PFAS. acs.org A newly synthesized indole compound, DIHA, was found to form stable nanospheres in water that can effectively adsorb PFAS. Under UV irradiation, this system showed high degradation and defluorination efficiencies for a wide range of PFAS compounds. This innovative approach, which uses an organo-heterogeneous system for synergistic reduction and oxidation, offers a promising and potentially effective method for treating water contaminated with these recalcitrant pollutants. Another study demonstrated the complete defluorination of perfluorinated compounds using hydrated electrons generated from 3-indole-acetic-acid in an organomodified clay medium. acs.org

Structure-Activity Relationship (SAR) Studies of Indole-Based Scaffolds

The indole nucleus is a prominent scaffold in medicinal chemistry, and understanding its structure-activity relationships (SAR) is crucial for the rational design of potent and selective therapeutic agents. SAR studies on indole-based compounds have revealed that the biological activity can be significantly modulated by the nature and position of substituents on the indole ring.

Research into 1H-indole-2-carboxamides as cannabinoid type 1 (CB1) receptor allosteric modulators has demonstrated the sensitivity of this scaffold to substitution patterns. It has been observed that smaller substituents, such as a hydrogen or a methyl group, at the C3 position of the indole ring are preferred over larger groups like an ethyl group for potent CB1 inhibitory effects. Conversely, the nature of the halogen substituent at the C5 position, whether fluorine or chlorine, does not appear to be a primary determinant of activity, with mixed results observed across different compound series. nih.gov

In the context of antitubercular agents, SAR studies on N-rimantadine-indoleamides have highlighted the importance of lipophilicity and the specific positioning of substituents on the indole ring. For instance, 5-substituted indoles with methoxy (B1213986) groups showed a certain level of activity, which was enhanced when replaced by more lipophilic bromo or chloro groups. nih.gov Interestingly, a single bromo substituent at the C6 position of the indole ring resulted in a significant increase in antimycobacterial activity compared to unsubstituted or 5-halosubstituted analogues. nih.gov Furthermore, the introduction of two chloro groups at the C4 and C6 positions led to a nearly three-fold increase in potency. nih.gov These findings underscore that the biological activity is not solely driven by lipophilicity but also by the specific placement of substituents on the indole scaffold.

A summary of these findings is presented in the table below, illustrating the impact of substituent modifications on the biological activity of indole-based scaffolds.

Indole Scaffold Position of Modification Substituent/Modification Observed Effect on Biological Activity Target/Application
1H-indole-2-carboxamideC3Ethyl group (compared to H or Me)Decreased potencyCB1 receptor modulation
1H-indole-2-carboxamideC5Fluoro vs. ChloroNot a determining factorCB1 receptor modulation
N-rimantadine-indoleamideC5Bromo or Chloro (compared to Methoxy)Increased potencyAntitubercular
N-rimantadine-indoleamideC6Bromo (compared to unsubstituted or 5-halo)~10-fold and ~4.5-fold increase in activity, respectivelyAntitubercular
N-rimantadine-indoleamideC4, C6Dichloro~3-fold increase in activityAntitubercular
BisindoleLinkage between rings5–6′, 6–5′, or 5–5′ (compared to 6-6')Reduced activityHIV-1 fusion inhibition

Multitarget-Directed Ligand (MTDL) Design Incorporating Indole Carbamates

The multifactorial nature of complex diseases like Alzheimer's disease has spurred the development of multitarget-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. mdpi.comunibo.it The indole scaffold, particularly with a carbamate moiety, has emerged as a valuable component in the design of such MTDLs. The carbamate group itself is a key pharmacophore found in approved drugs for Alzheimer's disease, such as rivastigmine, which acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

In the pursuit of novel treatments for Alzheimer's disease, researchers have designed and synthesized hybrid compounds that combine the indole core with other pharmacologically active fragments. A notable strategy involves the creation of indole-based MTDLs that target both cholinesterases and the aggregation of β-amyloid (Aβ) peptides, another key pathological hallmark of Alzheimer's disease. For example, a series of novel indole derivatives were designed as anti-Alzheimer's agents with some compounds showing dual inhibitory activity against both AChE and BuChE in the nanomolar range. nih.gov Certain compounds from this series also demonstrated the ability to inhibit the self-induced aggregation of Aβ. nih.gov

The design of these MTDLs often involves linking the indole scaffold to other heterocyclic systems or functional groups known to possess relevant biological activities. For instance, the introduction of a thiazole (B1198619) ring or an amide linkage to an indole scaffold has been shown to enhance its therapeutic potential by augmenting its cholinesterase inhibitory activity, anti-Aβ aggregation properties, or anti-neuroinflammatory characteristics. nih.gov

Furthermore, the versatility of the indole scaffold allows for its incorporation into more complex MTDLs that target a wider array of pathological pathways. Some indole-based MTDLs have been developed to not only inhibit cholinesterases and Aβ aggregation but also to possess antioxidant and anti-inflammatory properties. nih.gov This multi-pronged approach is believed to offer a more effective therapeutic strategy for complex diseases by addressing the intricate network of pathological events.

The following table provides examples of indole-based MTDLs and their targeted biological activities.

MTDL Scaffold Key Pharmacophores Targeted Biological Activities Therapeutic Area
Indole-based hybridsIndole, Amide linkage, Thiazole ringDual AChE/BuChE inhibition, Anti-Aβ aggregationAlzheimer's Disease
Indole derivativesIndole coreDual AChE/BuChE inhibition, Anti-Aβ aggregation, Anti-inflammatoryAlzheimer's Disease
Rivastigmine-Indole hybridsIndole, CarbamateDual AChE/BuChE inhibitionAlzheimer's Disease

Patent Landscape and Industrial Synthesis Considerations for Indole Carbamates

Analysis of Patented Synthetic Routes for Indole (B1671886) Derivatives and Carbamates

The synthesis of tert-butyl 1H-indol-5-ylcarbamate and related structures is not typically a one-step process but rather a multi-stage sequence that combines the formation of the indole core with the introduction of the carbamate (B1207046) group. Patented methods often focus on either the construction of the indole ring with a pre-existing amine precursor or the functionalization of a pre-formed indole.

A common and logical synthetic pathway to this compound involves the initial synthesis of 5-aminoindole (B14826), which is then protected. This can be conceptualized from a starting material like 5-nitroindole. The process would involve the reduction of the nitro group to an amine, followed by the protection of the resulting amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. An analogous process is described for the synthesis of tert-butyl (2-aminophenyl)carbamate, where a nitro group is reduced using hydrazine (B178648) hydrate (B1144303) and a catalyst like ferric chloride, followed by Boc protection. nih.gov

Classic named reactions remain fundamental in forming the indole nucleus itself, and these are frequently cited in patent literature for their robustness and versatility. nih.gov These methods are adapted to accommodate various substituents required for the final target molecule.

Indole Synthesis Method Description Relevance to Substituted Indoles
Fischer Indole Synthesis Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.Highly versatile for producing a wide range of substituted indoles by varying the hydrazine and carbonyl components. nih.govrsc.org
Larock Indole Synthesis Palladium-catalyzed annulation of an N-substituted aniline (B41778) with an alkyne.Allows for the synthesis of 2,3-disubstituted indoles under relatively mild conditions. nih.govmdpi.com
Bartoli Indole Synthesis Reaction of a nitroarene with a vinyl Grignard reagent.Particularly useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes. nih.gov
Reissert Indole Synthesis Condensation of o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization.A classic method that provides a route to indole-2-carboxylic acids, which can be further functionalized. nih.gov
Copper-Catalyzed Synthesis Cyclization of 2-ethynylaniline (B1227618) derivatives using a copper catalyst.Can be performed in aqueous solvent mixtures at room temperature, offering a greener alternative. organic-chemistry.org

Once the indole ring with an amino group at the 5-position is obtained, the introduction of the tert-butyl carbamate (Boc) group is typically straightforward. A widely used method is the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. An alternative patented method for creating tert-butyl esters, which can be conceptually applied to carbamates, uses tert-butyl trichloroacetimidate (B1259523) as the tert-butylating agent. researchgate.net This method is noted for its convenience in synthesizing tert-butyl esters of indole-5-carboxylic acid. researchgate.net

Utility of Indole Carbamates as Key Intermediates in Patented Chemical Processes

Indole carbamates, especially this compound, are valuable intermediates in the synthesis of complex, high-value molecules, particularly pharmaceuticals. The Boc protecting group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it ideal for multi-step syntheses. rsc.org

The primary utility of the Boc-protected amine is to prevent its undesired reaction while other chemical transformations are carried out on the indole ring. For instance, the nitrogen of the indole ring (N-1) or positions C-2, C-3, C-4, C-6, or C-7 could be functionalized without interference from the highly nucleophilic 5-amino group.

Patents frequently describe the use of Boc-protected amino indoles and other similar carbamate derivatives in the synthesis of inhibitors for various biological targets. For example, substituted indoline (B122111) derivatives have been developed as potent inhibitors of the Dengue virus, with synthetic routes relying on protected intermediates to construct the final complex structure. googleapis.com Similarly, tert-butyl carbamate derivatives are key intermediates in the synthesis of drugs like Lacosamide, where the protecting group is essential for controlling the reaction sequence. google.com In another patented process, a tert-butyl carbamate intermediate is used in the creation of bifunctional compounds designed to degrade Cyclin-dependent kinase 2 (CDK2). google.com

Intermediate Patented Application/Utility Function of Carbamate Group
tert-Butyl Carbamate Derivatives Synthesis of Lacosamide (antiepileptic drug). google.comProtects an amine during alkylation and condensation reactions, preventing side products. google.com
tert-Butyl (2-((...)))carbamate Synthesis of bifunctional compounds for CDK2 degradation. google.comServes as a stable intermediate during the construction of a complex linker and ligand system. google.com
Substituted Indoline Carbamates Synthesis of Dengue virus replication inhibitors. googleapis.comEnables selective modification of other parts of the indoline structure to build the final antiviral compound. googleapis.com
Boc-masked Phenylhydrazine Total synthesis of Dictyodendrin E. rsc.orgAllows for the construction of the indole core via Fischer synthesis without interference from the reactive amine. rsc.org

Scalability and High-Throughput Synthesis Methodologies in Industrial Contexts

The transition from laboratory-scale synthesis to industrial production presents challenges related to cost, safety, efficiency, and environmental impact. For indole carbamates, scalability requires robust and reproducible synthetic routes. Many modern catalytic methods are designed with scalability in mind. For instance, transition metal-catalyzed reactions, such as those using palladium or copper, have been successfully scaled up to produce kilograms of indole products. mdpi.com A key consideration is the catalyst loading, which needs to be minimized to reduce costs and simplify purification.

In an industrial setting, multi-step syntheses are common. A patent for a pyrazolo-diazepine derivative outlines a six-step process starting from a cheap, bulk chemical, demonstrating the kind of linear sequence that can be successfully scaled for manufacturing complex heterocyclic intermediates. google.com Such processes are optimized for yield, purity, and operational simplicity at each stage.

High-throughput synthesis (HTS) methodologies are increasingly employed in the early stages of drug discovery and process development to rapidly explore a wide range of chemical structures and reaction conditions. onlinescientificresearch.com Automated synthesis platforms can perform reactions on a nanomole or micromole scale, allowing for the rapid identification of promising lead compounds or optimal reaction parameters. nih.gov For instance, the use of acoustic droplet ejection (ADE) technology enables fast, automated synthesis on a nanomole scale to screen reactions efficiently. nih.gov These miniaturized and accelerated techniques help to reduce waste and deliver products in shorter timeframes, which is crucial in a competitive industrial landscape. nih.gov

Furthermore, the development of "green" synthetic routes is a major focus. This includes the use of metal-free catalysts or biocatalytic methods. dergipark.org.tr While traditional indole production relies on coal tar, biotechnological production from renewable feedstocks like glucose or tryptophan is an emerging field that could offer a more sustainable supply of the basic indole scaffold in the future. wur.nl

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 1H-indol-5-ylcarbamate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of protecting groups and reaction conditions. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or coupling reactions. A study by Das et al. (2016) demonstrated that using tert-butyl groups as protecting agents in carbamate derivatives enhances steric shielding, reducing side reactions . Key steps include:
  • Reagent Selection : Use tert-butyl dicarbonate (Boc₂O) as a Boc-protecting agent under basic conditions (e.g., DIEA or DMAP) to minimize racemization .
  • Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and stability .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) effectively isolates the product .

Q. What analytical techniques are critical for characterizing this compound and confirming its structure?

  • Methodological Answer : Advanced spectroscopic and crystallographic methods are essential:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. For instance, tert-butyl protons resonate as a singlet at ~1.3–1.5 ppm, while indole NH protons appear at ~8–10 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguities. A 2016 study revealed hydrogen-bonding interactions in tert-butyl carbamate derivatives, stabilizing crystal packing .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₆ClNO₂: 255.74 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reaction pathways in indole-based carbamates?

  • Methodological Answer : The tert-butyl group’s steric bulk directs regioselectivity and stabilizes intermediates. For example:
  • Steric Shielding : In Suzuki-Miyaura couplings, tert-butyl groups hinder undesired cross-coupling at the indole C3 position, favoring C5 functionalization .
  • Electronic Effects : Electron-withdrawing substituents on the indole ring (e.g., nitro groups) enhance electrophilic substitution reactivity, while tert-butyl carbamates stabilize transition states via hydrogen bonding .
  • DFT Insights : Calculations show tert-butyl axial conformers in six-membered rings are thermodynamically stable in solution, affecting reaction outcomes .

Q. How can researchers resolve contradictions in experimental data, such as unexpected stereochemical outcomes or NMR discrepancies?

  • Methodological Answer : Contradictions arise from dynamic equilibria or impurities. Strategies include:
  • Low-Temperature NMR : Detects conformational isomers (e.g., axial vs. equatorial tert-butyl groups) by slowing molecular motion .
  • Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous coupling patterns in indole derivatives .
  • Reproducibility Checks : Cross-validate using independent methods (e.g., comparing X-ray data with computational models) .

Q. What role does the tert-butyl carbamate moiety play in stabilizing intermediates during multi-step syntheses?

  • Methodological Answer : The Boc group acts as a transient protecting group for amines, enabling sequential functionalization:
  • Acid Sensitivity : Boc groups are cleaved under mild acidic conditions (e.g., TFA/DCM), preserving indole integrity .
  • Solid-Phase Synthesis : Immobilized tert-butyl carbamates facilitate automated peptide coupling, as shown in Fmoc-based strategies .
  • Case Study : A 2014 study used tert-butyl carbamates to stabilize palladium-catalyzed intermediates in cross-coupling reactions, achieving >90% yields .

Key Research Considerations

  • Safety Protocols : While not classified as hazardous, tert-butyl carbamates require handling in ventilated hoods due to potential respiratory irritation .
  • Ethical Compliance : Adhere to non-commercial use guidelines; derivatives are not FDA-approved for medical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.